2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-(2-oxopropyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-7(13)5-12-10(14)4-8-6-15-3-2-9(8)11-12/h4H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIHPMQVRCCLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C=C2CSCCC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one is a member of the pyridazine family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications based on available literature.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as a thiopyrano-pyridazine derivative. The synthesis typically involves multi-step organic reactions that yield the desired compound with high purity. The synthetic routes often utilize starting materials such as pyridazine derivatives and thioketones to achieve the final product.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyridazine compounds can possess significant antimicrobial properties. For instance, certain pyridazine derivatives have been evaluated for their effectiveness against various bacterial strains and fungi .
- Anticancer Properties : Compounds similar to this compound have been investigated for their potential to inhibit cancer cell proliferation. Notably, some derivatives have demonstrated activity against breast cancer cell lines (e.g., MCF-7) .
- Enzyme Inhibition : The biological activity of this compound may also include the inhibition of specific enzymes involved in disease processes. For example, certain pyridazine derivatives are known to inhibit phosphodiesterase (PDE) enzymes, which play roles in inflammatory responses .
Antimicrobial Activity
A study evaluating various pyridazine compounds revealed that some exhibited notable antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of metabolic pathways essential for microbial survival.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Pyridazine A | Antibacterial | E. coli, S. aureus | |
| Pyridazine B | Antifungal | C. albicans | |
| 2-(2-Oxopropyl)-... | Potentially Active | Various pathogens | Current Study |
Anticancer Activity
In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells. The mechanism may involve modulation of signaling pathways related to cell cycle regulation.
| Compound | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Pyridazine C | Breast Cancer | < 10 | |
| Pyridazine D | Lung Cancer | 15 | |
| 2-(2-Oxopropyl)-... | Under Investigation | TBD | Current Study |
Case Studies
- Antimicrobial Efficacy : A recent investigation into a series of pyridazine-based compounds demonstrated promising antimicrobial activity against resistant strains of bacteria. The study highlighted the potential for developing new antibiotics from these derivatives.
- Cancer Therapeutics : A research team focused on synthesizing and testing various thiopyrano-pyridazine derivatives for anticancer properties found that some compounds significantly inhibited tumor growth in animal models.
Scientific Research Applications
Anticancer Activity
Pyridazinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that certain pyridazinone derivatives can target specific signaling pathways associated with tumor growth and metastasis .
Antimicrobial Properties
The compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. These findings suggest its potential use as an antimicrobial agent in clinical settings .
Anti-inflammatory Effects
Research has indicated that pyridazinone derivatives may possess anti-inflammatory properties. They have been shown to reduce inflammation markers in various animal models, making them candidates for the treatment of inflammatory diseases .
Antihypertensive Activity
Several studies have explored the antihypertensive effects of pyridazinone derivatives. Compounds similar to 2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one have been synthesized and tested for their ability to lower blood pressure in hypertensive models .
Herbicidal Activity
Pyridazinone compounds are also recognized for their herbicidal properties. They have been shown to inhibit the growth of various weed species, making them valuable in agricultural practices for crop protection .
Insecticidal Activity
In addition to herbicidal effects, certain derivatives demonstrate insecticidal activity against agricultural pests. This dual functionality enhances their utility in integrated pest management strategies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions that modify its structure to enhance biological activity. The structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the pyridazinone core influence its pharmacological properties.
| Property | Description |
|---|---|
| Chemical Structure | Contains a thiopyrano ring fused with a pyridazine moiety |
| Target Biological Activities | Anticancer, antimicrobial, anti-inflammatory, antihypertensive |
| Synthetic Pathways | Various synthetic routes involving cyclization and functionalization |
Case Study: Anticancer Activity
A study conducted on a series of pyridazinone derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a derivative of the compound was tested against multiple bacterial strains using disc diffusion methods. Results indicated a strong inhibition zone comparable to standard antibiotics .
Comparison with Similar Compounds
4-(Trifluoromethyl)-2H,3H,5H,6H,8H-pyrano[3,4-c]pyridazin-3-one
- Molecular Formula : C15H22O5 .
- CAS Number : 63968-64-9 .
- Key Differences: Ring System: Pyrano (oxygen) vs. thiopyrano (sulfur) in the target compound. Substituent: Trifluoromethyl group at position 4 vs. 2-oxopropyl in the target compound. Impact: The trifluoromethyl group increases electronegativity and may alter binding affinity in medicinal chemistry applications .
1,3-Oxazinan-2-one
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Molecular Formula : C9H7BrN2O2 .
- CAS Number : 1190319-82-4 .
- Key Differences: Heterocycle: Pyrrolopyridine vs. thiopyrano-pyridazinone. Substituents: Bromine and methyl ester groups vs. 2-oxopropyl, suggesting divergent reactivity and solubility profiles .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Inferred formula due to evidence discrepancies.
Table 2: Hypothetical Pharmacological Implications
Research Findings and Limitations
- Available Data : Purity and molecular formulas are well-documented, but pharmacological data (e.g., IC50, solubility) are absent in the provided evidence.
- Structural Insights: Thiopyrano systems (vs. pyrano) may improve resistance to oxidative degradation . The 2-oxopropyl group could act as a hydrogen bond donor, enhancing target interaction .
- Evidence Gaps: No direct comparative studies on biological activity; further experimental validation is needed.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include the thiopyrano ring protons (δ 3.1–3.5 ppm, multiplet) and the pyridazinone carbonyl (δ 165–170 ppm) .
- HRMS : Confirm molecular weight (C₁₄H₁₅N₃O₂S, [M+H]⁺ = 290.0928) with <2 ppm error .
- IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-S) .
- HPLC-PDA : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (90:10 to 50:50) for purity assessment .
What mechanistic insights explain the compound’s stability under oxidative conditions?
Advanced Research Question
The thiopyrano ring’s sulfur atom influences stability:
- Oxidation Pathways : Treatment with H₂O₂ or NaIO₄ converts the thioether to sulfoxide or sulfone derivatives, altering bioactivity. Kinetic studies show sulfoxide formation (t₁/₂ = 2 h at 25°C) is faster than sulfone (t₁/₂ = 8 h) .
- Degradation : UV exposure in solution leads to ring-opening via C-S bond cleavage. Stabilization strategies include lyophilization or storage in amber vials .
How can researchers design assays to evaluate antimicrobial activity while addressing solubility limitations?
Basic Research Question
- Solubility Enhancement : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Include positive controls (ciprofloxacin) and measure OD₆₀₀ after 18–24 h .
- Data Interpretation : Compare zone-of-inhibition diameters (disc diffusion) or IC₅₀ values (microdilution). Note: Low solubility may falsely reduce activity .
What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Advanced Research Question
- Impurity Profiling : LC-MS/MS detects byproducts like des-oxopropyl derivatives (m/z 232.08) or sulfoxides (m/z 306.05). Limit of quantification (LOQ) ≤0.1% requires high-resolution MS .
- Column Selection : HILIC columns improve retention of polar degradation products compared to reversed-phase .
- Method Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.998), accuracy (90–110%), and precision (RSD <2%) .
What strategies are employed to study structure-activity relationships (SAR) for thiopyrano-pyridazinone derivatives?
Advanced Research Question
- Substituent Variation : Modify the 2-oxopropyl group to 2-cyanoethyl or 2-carboxyethyl to assess electronic effects on bioactivity.
- Biological Targets : Docking studies with E. coli DNA gyrase (PDB: 1KZN) predict hydrogen bonding between the pyridazinone carbonyl and Ser84 .
- Data Correlation : Plot logP vs. IC₅₀ to identify optimal hydrophobicity (logP ~2.5 for membrane penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
